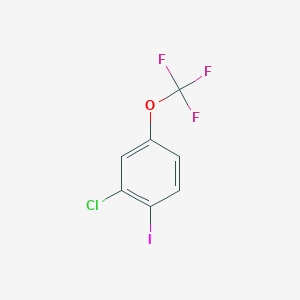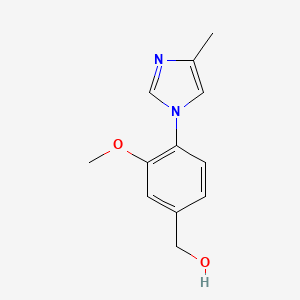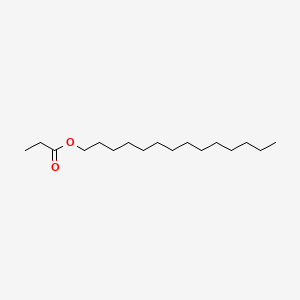
Tetradecyl propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecyl propionate is a carboxylic ester.
Aplicaciones Científicas De Investigación
1. Historical Context and Evolution
Tetradecyl propionate is not directly mentioned in the research; however, its relevance can be inferred from the history of tetracyclines. Discovered from soil bacteria, tetracyclines, a class of antibiotics, were first reported in 1948. They have evolved over time, with second and third-generation compounds showing increased potency against resistant bacteria and improved properties. This evolution indicates the potential for derivatives like tetradecyl propionate to be explored for similar or extended applications (Nelson & Levy, 2011).
2. Effects on Mitochondrial Function
The effect of tetracyclines on mitochondrial function in eukaryotic models, including their impact on mitochondrial translation, suggests potential research areas for tetradecyl propionate. These findings highlight the importance of considering potential off-target effects in biomedical research, which could extend to derivatives of tetracyclines like tetradecyl propionate (Moullan et al., 2015).
3. Environmental Interaction and Sorption Behavior
Tetracyclines' interaction with the environment, such as their sorption behavior in soils and sediments, provides insights into the potential environmental impact of tetradecyl propionate. Understanding how these compounds interact with various environmental factors could be critical for assessing the environmental impact of similar compounds (Sassman & Lee, 2005).
4. Nonantibiotic Properties and Clinical Implications
The nonantibiotic properties of tetracyclines, including effects on inflammation, proteolysis, and bone metabolism, provide a foundation for exploring similar properties in tetradecyl propionate. This could lead to new therapeutic applications beyond its original scope (Sapadin & Fleischmajer, 2006).
5. Wastewater Treatment and Environmental Degradation
The degradation of tetracycline in wastewater treatment processes like photo-electro-Fenton oxidation can guide research into how tetradecyl propionate might be handled in similar scenarios. This is crucial for understanding the environmental management of such compounds (Liu et al., 2013).
Propiedades
Número CAS |
6221-95-0 |
|---|---|
Nombre del producto |
Tetradecyl propionate |
Fórmula molecular |
C17H34O2 |
Peso molecular |
270.5 g/mol |
Nombre IUPAC |
tetradecyl propanoate |
InChI |
InChI=1S/C17H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-19-17(18)4-2/h3-16H2,1-2H3 |
Clave InChI |
YRZGMTHQPGNLEK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOC(=O)CC |
SMILES canónico |
CCCCCCCCCCCCCCOC(=O)CC |
Otros números CAS |
6221-95-0 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Methylthio)(3-nitrophenylthio)methylene]-malononitrile](/img/structure/B1604473.png)

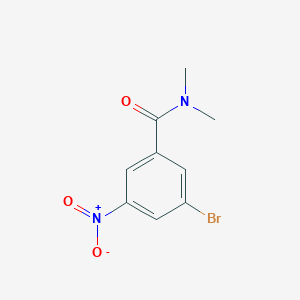
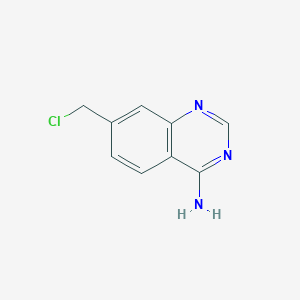
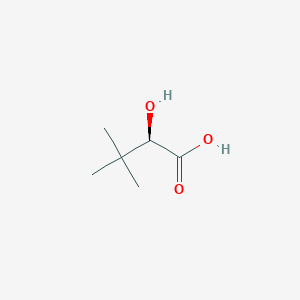
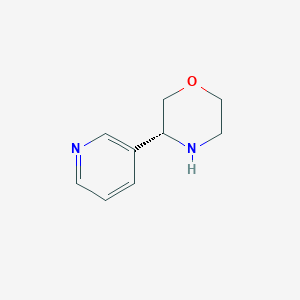

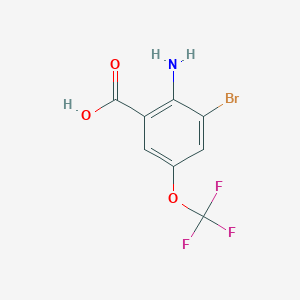

![Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1604487.png)

